molecular formula C12H12IN3O4 B13934739 tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate

tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate

Cat. No.: B13934739
M. Wt: 389.15 g/mol
InChI Key: OUCJNGASOUQXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate is a versatile Boc-protected indazole derivative designed for use in pharmaceutical research and complex organic synthesis. The indazole scaffold is recognized for its broad pharmacological relevance, featuring in compounds with reported anticancer, anti-inflammatory, and antimicrobial activities . The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a key protecting group for the indazole nitrogen, enhancing the compound's stability and enabling selective modifications at other sites during multi-step synthetic sequences . The iodine substituent at the 3-position is a highly valuable handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to introduce a wide array of aromatic, heteroaromatic, and other functional groups . Concurrently, the electron-withdrawing nitro group at the 4-position can be utilized in nucleophilic aromatic substitution reactions or reduced to an amine, providing access to a variety of other valuable chemical intermediates . This combination of reactive sites makes this indazole derivative a particularly valuable scaffold for constructing diverse compound libraries in medicinal chemistry, with specific utility in the development of kinase inhibitors and other biologically active molecules . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 3-iodo-4-nitroindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN3O4/c1-12(2,3)20-11(17)15-7-5-4-6-8(16(18)19)9(7)10(13)14-15/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCJNGASOUQXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

The presence of the iodine atom at position 3 allows for further cross-coupling reactions, while the nitro group at position 4 introduces electron-withdrawing characteristics, influencing reactivity and biological activity.

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a multi-step synthetic route involving:

  • Starting material: 1H-indazole or a protected indazole derivative
  • Iodination: Selective introduction of iodine at the 3-position
  • Nitration: Introduction of the nitro group at the 4-position
  • Protection: Introduction of the tert-butyl carbamate (Boc) group at the N1 position

This sequence ensures regioselective functionalization and stability of the molecule for further applications.

Detailed Synthetic Steps

Preparation of 3-Iodo-1H-Indazole Derivative
  • A typical method involves copper(I)-catalyzed iodination of 1H-indazole derivatives. For example, the use of CuI as a catalyst in the presence of sodium iodide (NaI) and a suitable ligand such as trans-N,N'-dimethyl-1,2-cyclohexanediamine in dioxane solvent under inert atmosphere at elevated temperature (around 110 °C) for 18-24 hours leads to selective iodination at the 3-position of indazole.
  • This step yields tert-butyl 3-iodo-1H-indazole-1-carboxylate when Boc protection is introduced either before or after iodination.
Introduction of the Nitro Group at the 4-Position
  • Nitration of the iodinated indazole is typically performed using a mixture of fuming nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or decomposition.
  • The nitration selectively occurs at the 4-position relative to the indazole nitrogen due to electronic and steric factors.
  • This step yields this compound as the desired product.
Boc Protection of the Indazole Nitrogen (N1)
  • Protection of the indazole nitrogen as a tert-butyl carbamate is commonly achieved by reacting the indazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as acetonitrile or dichloromethane at room temperature for several hours.
  • This step ensures the stability of the nitrogen during subsequent synthetic transformations.

Representative Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Iodination at 3-position CuI (5 mol%), NaI (excess), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), dioxane, 110 °C, 18-24 h 70-80 Inert atmosphere, argon or nitrogen
Nitration at 4-position Fuming HNO3 / H2SO4, 0-5 °C, short reaction time 60-75 Temperature control critical
Boc Protection at N1 Boc2O, DMAP, Et3N, MeCN or CH2Cl2, room temperature, 3 h 75-85 Purification by flash chromatography

Summary Table of Preparation Methods

Preparation Step Key Reagents and Conditions Purpose Typical Yield (%) Reference
3-Iodination CuI, NaI, trans-N,N'-dimethyl-1,2-cyclohexanediamine, dioxane, 110 °C, 18-24 h Introduce iodine at C3 70-80
4-Nitration Fuming HNO3/H2SO4, 0-5 °C Introduce nitro group at C4 60-75
N1-Boc Protection Boc2O, DMAP, Et3N, MeCN or CH2Cl2, room temperature, 3 h Protect indazole nitrogen 75-85

Chemical Reactions Analysis

tert-Butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the indazole ring.

Common reagents used in these reactions include palladium catalysts for substitution, hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole core can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs of tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate, highlighting differences in substituents, synthetic routes, and applications:

Compound Name Substituents Synthetic Route Key Applications
This compound (Target) 3-Iodo, 4-nitro, 1-tert-butyl carboxylate Likely involves iodination/nitration of indazole followed by tert-butyl protection Intermediate for Suzuki coupling (iodo) or nitro reduction to amines
tert-Butyl 4-[(1-[[1-(4-iodophenyl)cyclopentyl]carbonyl]-D-prolyl)amino]-1H-indazole-1-carboxylate 4-Amino-prolyl-iodophenyl, 1-tert-butyl carboxylate Multi-step coupling with D-proline and iodophenyl cyclopentane Potential protease inhibitor or targeted drug delivery
tert-Butyl 3-cyano-1H-indazole-1-carboxylate 3-Cyano, 1-tert-butyl carboxylate Cyanation at position 3 followed by carboxylate protection Lab-scale intermediate; limited bioactivity due to cyano group
tert-Butyl 4-(6-methoxy-5-nitro-2H-indazol-2-yl) piperidine-1-carboxylate 6-Methoxy, 5-nitro, 2-piperidine, 1-tert-butyl carboxylate Azide cyclization and hydrogenation Reduction of nitro to amine for bioactive molecule synthesis

Key Differences in Reactivity and Functionality

  • Iodo vs. Cyano Substituents: The iodine atom in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the cyano group in the analog from is electron-withdrawing, making it less reactive in metal-catalyzed reactions but useful for nucleophilic additions .
  • Nitro Group Position : The nitro group at position 4 in the target compound versus position 5 in the piperidine-containing analog () alters electronic effects on the indazole ring. Position 4 nitro groups are more sterically accessible for reduction to amines, a common step in drug synthesis .
  • Amino-Prolyl Modifications: The prolyl-iodophenyl analog () demonstrates how amino acid conjugates can enhance target specificity in drug design, contrasting with the simpler nitro/iodo substituents of the target compound .

Spectroscopic and Physical Properties

  • NMR Signatures :
    • tert-Butyl groups typically appear as a singlet at ~1.3 ppm (¹H NMR) and ~80 ppm (¹³C NMR).
    • The iodine atom in the target compound causes deshielding of adjacent protons, while nitro groups induce downfield shifts (~8.5–9.0 ppm for aromatic protons) .

Biological Activity

Tert-butyl 3-iodo-4-nitro-1H-indazole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13IN2O4
  • Molecular Weight : 362.139 g/mol
  • CAS Number : 586330-18-9

Research indicates that indazole derivatives, including this compound, exhibit various biological activities primarily through the inhibition of specific kinases and enzymes. The compound's structure allows it to interact with multiple biological targets, potentially leading to its antitumor and anti-inflammatory effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, compounds related to tert-butyl 3-iodo-4-nitro-1H-indazole have demonstrated significant inhibitory effects on tumor growth in various cancer models:

CompoundTargetIC50 (nM)Reference
CFI-400945PLK4<10
Compound 82aPim Kinases0.4 - 1.1
Compound 93Multiple Myeloma (MM1.S)640

These findings suggest that tert-butyl 3-iodo-4-nitro-1H-indazole may also possess similar properties, warranting further investigation.

Inhibition of Kinases

The compound has been implicated in the selective inhibition of various kinases, which play crucial roles in cell signaling and proliferation:

KinaseInhibition TypeIC50 (nM)
CHK1Selective<100
CDK2Selective<100
MEK1Selective<100

These results indicate that the compound could be a valuable lead in developing targeted cancer therapies.

Case Studies

A notable study evaluated the efficacy of indazole derivatives in vivo. In this study, mice bearing HCT116 colon cancer xenografts were treated with a related indazole compound, resulting in significant tumor reduction compared to controls. This supports the hypothesis that tert-butyl 3-iodo-4-nitro-1H-indazole could exhibit similar therapeutic effects.

Structure-Activity Relationship (SAR)

The biological activity of indazole derivatives is heavily influenced by their structural components. Modifications at specific positions on the indazole ring can enhance potency and selectivity against certain targets:

Key Structural Features:

  • Nitro Group : Enhances electron-withdrawing properties, potentially increasing binding affinity.
  • Iodine Substitution : May improve lipophilicity and cellular uptake.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.